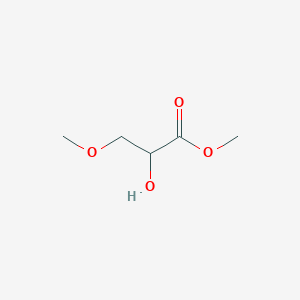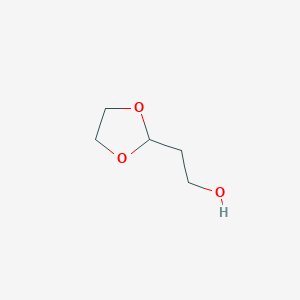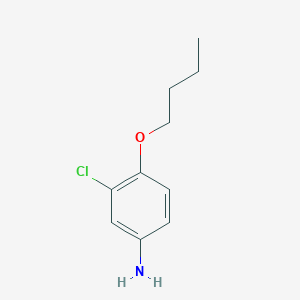
Methyl 2-hydroxy-3-methoxypropanoate
Vue d'ensemble
Description
“Methyl 2-hydroxy-3-methoxypropanoate” is a chemical compound with the molecular formula C5H10O4 . It is an ester, which is a class of compounds produced by the reaction between acids and alcohols .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 5 carbon atoms, 10 hydrogen atoms, and 4 oxygen atoms . The molecular weight is 134.130 Da .Physical and Chemical Properties Analysis
“this compound” has a density of 1.1±0.1 g/cm3, a boiling point of 210.8±20.0 °C at 760 mmHg, and a flash point of 85.4±15.3 °C . It has 4 freely rotating bonds and a polar surface area of 56 Å2 . The compound is predicted to be readily biodegradable .Applications De Recherche Scientifique
Polyhydroxyalkanoates Production and Applications
Methanotrophic bacteria synthesize polyhydroxyalkanoates (PHAs), including poly-3-hydroxybutyrate, using methane as a primary carbon source. These biopolymers, due to their biodegradability and similarity to conventional plastics, have numerous industrial and medical applications, offering an environmentally friendly alternative to petrochemical polymers. Their production process and applications in biodegradable materials highlight the importance of microbial synthesis pathways and potential for sustainable material science (Kubaczyński, Pytlak, & Stępniewska, 2019).
Biodegradable Polymers and Environmental Impact
The review on Polyhydroxyalkanoates (PHAs) underscores their significance as intracellular microbial polymers, formed from various hydroxyalkanoic acids. These compounds serve as storage materials within bacteria and have potential uses due to their biodegradability and biocompatibility. The synthesis, regulation, and application of PHAs in creating renewable and eco-friendly materials are detailed, emphasizing the balance between environmental sustainability and commercial viability (Amara, 2010).
Chemical Recycling of Synthetic Polymers
Research into the chemical recycling of polyethylene terephthalate (PET) reveals methodologies for breaking down consumer plastics into their monomeric forms, which can then be repolymerized. This process not only mitigates waste but conserves raw materials and energy, showcasing the potential of chemical recycling in addressing the challenges of plastic pollution. The study highlights various techniques, including hydrolysis and glycolysis, to recover valuable materials from waste, underscoring the importance of innovative recycling technologies (Karayannidis & Achilias, 2007).
Methanol Reforming for Hydrogen Production
A comprehensive review of methanol reforming processes, including steam reforming and oxidative steam reforming, discusses the use of Cu-based catalysts in hydrogen production for fuel cell technology. The paper examines the kinetics and mechanisms of methanol reforming, highlighting the role of surface intermediates and reaction pathways. This research illuminates the potential of methanol as a hydrogen source, contributing to the development of clean energy technologies (Yong, Ooi, Chai, & Wu, 2013).
Propriétés
IUPAC Name |
methyl 2-hydroxy-3-methoxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c1-8-3-4(6)5(7)9-2/h4,6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTIMTCYHCPDEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54927-70-7 | |
| Record name | methyl 2-hydroxy-3-methoxypropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(Butylamino)methyl]-N,N-diethylaniline](/img/structure/B3144219.png)



![5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine](/img/structure/B3144242.png)

![1H-Imidazole, 4,5-bis(4-chlorophenyl)-4,5-dihydro-2-[4-methoxy-2-(1-methylethoxy)phenyl]-, (4R,5S)-rel-](/img/structure/B3144271.png)


![N,N-dimethyl-4-[3-(4-piperidinyl)-1H-pyrazol-5-yl]aniline](/img/structure/B3144283.png)

![3,3-Dimethyl-1-phenylspiro[azetidine-2,9'-fluoren]-4-one](/img/structure/B3144301.png)

